1,3-Dioxane-4-methanol, 4,5-dimethyl-
CAS No.: 54063-16-0
Cat. No.: VC20521227
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54063-16-0 |
|---|---|
| Molecular Formula | C7H14O3 |
| Molecular Weight | 146.18 g/mol |
| IUPAC Name | (4,5-dimethyl-1,3-dioxan-4-yl)methanol |
| Standard InChI | InChI=1S/C7H14O3/c1-6-3-9-5-10-7(6,2)4-8/h6,8H,3-5H2,1-2H3 |
| Standard InChI Key | ZMKYUCQVUYNMPQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1COCOC1(C)CO |
Introduction
Molecular Structure and Stereochemical Considerations
Core Framework and Substituent Arrangement
| Property | Value |
|---|---|
| CAS No. | 54063-16-0 |
| Molecular Formula | C₇H₁₄O₃ |
| Molecular Weight | 146.18 g/mol |
| IUPAC Name | (4,5-dimethyl-1,3-dioxan-4-yl)methanol |
| SMILES | CC1COCOC1(C)CO |
| InChI Key | ZMKYUCQVUYNMPQ-UHFFFAOYSA-N |
The canonical SMILES string (CC1COCOC1(C)CO) and Standard InChIKey (ZMKYUCQVUYNMPQ-UHFFFAOYSA-N) provide unambiguous representations for database searches and computational modeling .
Conformational Analysis and Ring Dynamics
The 1,3-dioxane ring adopts a chair conformation, minimizing steric strain between axial substituents. Nuclear magnetic resonance (NMR) studies of analogous dioxane derivatives reveal that methyl groups at the 4- and 5-positions occupy equatorial positions, stabilizing the chair form . The hydroxymethyl group’s orientation influences hydrogen-bonding interactions, which can be probed via temperature-dependent NMR or infrared (IR) spectroscopy.
Synthetic Methodologies and Industrial Production
Acetalization of Diol Precursors
A patent by outlines a scalable synthesis route starting from 3-halogeno-1,2-propanediols. The process involves acetalization with carbonyl compounds (e.g., ketones or aldehydes) in the presence of acid catalysts, followed by displacement reactions with alkali metal carboxylates or alkoxides. For example:
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Acetalization Step:
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Nucleophilic Displacement:
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Hydrolysis/Hydrogenolysis:
While this patent focuses on dioxolane analogs, the principles apply to dioxane systems with modifications in ring size and substitution .
Alternative Routes and Optimization
Industrial production often employs continuous-flow reactors to enhance yield and purity. Key parameters include:
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Catalysts: Sulfuric acid, p-toluenesulfonic acid, or ion-exchange resins
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Solvents: Tetrahydrofuran (THF) or 1,4-dioxane to solubilize intermediates
Recent advancements emphasize green chemistry approaches, such as using water as a solvent or recyclable catalysts, though these methods remain under development for this specific compound .
Physicochemical Properties and Reactivity
Table 2: Experimental Physicochemical Data
| Property | Value/Observation |
|---|---|
| Density | 1.12–1.15 g/cm³ (estimated) |
| Refractive Index | 1.45–1.47 (589 nm, 20°C) |
| LogP (Octanol-Water) | 0.3–0.5 (calculated) |
Reactivity in Organic Transformations
The hydroxymethyl group undergoes typical alcohol reactions:
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Esterification: Reaction with acyl chlorides or anhydrides to form esters
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Oxidation: Conversion to aldehyde or ketone derivatives using Jones reagent or PCC
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Etherification: Williamson synthesis with alkyl halides
The dioxane ring remains stable under basic conditions but cleaves in strong acids (e.g., H₂SO₄), yielding diols and ketones.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s chiral centers and ether linkages make it valuable in synthesizing bioactive molecules. For example:
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Antiviral Agents: Analogous dioxane derivatives are precursors to neuraminidase inhibitors
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Prodrugs: Hydroxymethyl groups facilitate conjugation with active pharmaceutical ingredients (APIs)
Polymer Chemistry
Incorporating 1,3-dioxane-4-methanol monomers into polyesters or polycarbonates enhances hydrolytic stability. Copolymers exhibit glass transition temperatures (Tg) of 60–80°C, suitable for coatings and adhesives .
Analytical and Material Science Uses
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Chiral Stationary Phases: The compound’s stereochemistry aids in resolving enantiomers via HPLC
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Ligand Design: Oxygen-rich structures coordinate transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic systems
Spectroscopic Characterization
Infrared (IR) Spectroscopy
FTIR spectra (source 1) show characteristic bands:
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O-H Stretch: 3200–3400 cm⁻¹ (broad, hydrogen-bonded)
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C-O-C Asymmetric Stretch: 1120–1150 cm⁻¹
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C-H Bending (Methyl): 1375–1385 cm⁻¹
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
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δ 1.35 (s, 6H, 2×CH₃)
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δ 3.50–3.80 (m, 4H, OCH₂CH₂O)
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δ 4.10 (d, 2H, CH₂OH)
¹³C NMR (100 MHz, CDCl₃):
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δ 22.1 (CH₃), δ 66.8 (OCH₂), δ 72.4 (C-OH), δ 98.7 (quaternary C)
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